2H-phosphole
Description
Structure
3D Structure
Properties
CAS No. |
23630-06-0 |
|---|---|
Molecular Formula |
C4H5P |
Molecular Weight |
84.06 g/mol |
IUPAC Name |
2H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-3H,4H2 |
InChI Key |
CTJCNGICLXYWOR-UHFFFAOYSA-N |
SMILES |
C1C=CC=P1 |
Canonical SMILES |
C1C=CC=P1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Phospholes and Derivatives
General Synthetic Approaches to the 2H-Phosphole Core
The synthesis of the this compound core typically involves methods that either induce the isomerization of a more stable phosphole form or construct the ring system through carefully designed cyclization and organometallic reactions.
Rearrangement-Based Syntheses from 1H-Phospholes
A primary pathway to access 2H-phospholes is the thermal or catalyzed rearrangement of their 1H-phosphole isomers. This transformation proceeds via a wikipedia.orgwikiwand.com-sigmatropic shift, where a substituent attached to the phosphorus atom migrates to an adjacent carbon within the ring. nih.govthieme-connect.deresearchgate.net While 1H-phospholes generally exhibit higher thermal stability and undergo cycloaddition reactions under forcing conditions, the 2H-phospholes generated through this rearrangement at elevated temperatures possess a reactive P=C double bond, rendering them highly amenable to cycloaddition reactions with various dienes and dienophiles. researchgate.netresearchgate.net
The transient 2H-phospholes formed from 1-R-1H-phospholes via the wikipedia.orgwikiwand.com-shift of the R-substituent display reactivity characteristic of cyclopentadienes, readily participating in [4+2]-cycloaddition reactions with a range of substrates including alkenes, alkynes, conjugated dienes, and aldehydes. nih.gov
Ring-Closing Reactions and Cyclization Protocols
Direct construction of the this compound ring can be achieved through various ring-closing and cyclization protocols that assemble the five-membered heterocycle from acyclic precursors.
One such strategy involves the [3+2] cycloaddition reactions between diphosphinoketenimines and electron-poor alkenes, which can lead to the formation of 2H-λ⁵-phospholes. rsc.org For instance, the reaction of diphosphinoketenimine with compounds like acrolein or acrylonitrile (B1666552) at ambient temperature has been demonstrated to yield 2H-λ⁵-phospholes. rsc.org
Another effective cyclization method is the silver-catalyzed cycloisomerization of ortho-alkynyl secondary phosphine (B1218219) oxides. This approach provides an efficient route to benzophosphole oxides, which incorporate a fused phosphole ring system. rsc.org Mechanistic studies suggest that this reaction likely proceeds through a radical-chain pathway involving phosphinoyl radicals as key intermediates. rsc.org
Organometallic Approaches
Organometallic chemistry offers powerful tools for the synthesis of phospholes, including methods that are particularly effective for generating substituted this compound derivatives. Transition metals, notably zirconium and titanium, are frequently employed to mediate the formation of the phosphole ring.
The Fagan-Nugent method stands as a significant organometallic route for the synthesis of phospholes, often yielding substituted derivatives. This methodology typically involves the reaction of zirconacyclopentadienes with dihalophosphines. frontiersin.orgthieme-connect.de Zirconacyclopentadienes are conveniently synthesized through a [2+2+1] cycloaddition reaction between two alkyne molecules and a zirconocene (B1252598) precursor, such as zirconocene dichloride. thieme-connect.dewikidata.orgamericanelements.comereztech.comnih.gov The subsequent reaction of the in situ generated zirconacyclopentadiene intermediate with a dihalophosphine, such as P,P-dichlorophenylphosphine or dibromidephenylphosphine, facilitates the formation of the phosphole ring. frontiersin.orgchemrxiv.org
This method is particularly well-suited for the synthesis of 2,3,4,5-tetrasubstituted phosphole species. thieme-connect.de A notable example is the synthesis of 2,5-di(2-quinolyl)-1-phenylphosphole, which was achieved using the Fagan-Nugent method through the oxidative coupling of a diyne with zirconocene dichloride, followed by treatment with dibromidephenylphosphine. chemrxiv.orgresearchgate.net
Titanacycle-mediated reactions represent another valuable organometallic strategy for phosphole synthesis. Similar to the Fagan-Nugent approach, these methods often involve the formation of a five-membered metallacycle, specifically a titanacycle intermediate, which then undergoes a metathesis reaction. researchgate.netsci-hub.se
A [2+2+1] cycloaddition reaction utilizing a titanium reagent can generate a five-membered titanacycle intermediate. researchgate.net This intermediate can then react with a phosphorus reagent, such as a dichlorophosphine, through a metathesis reaction to construct the phosphole ring. sci-hub.se This strategy has proven effective for the synthesis of various heteroles, including phospholes. researchgate.net For instance, the synthesis of α,α'-diarylacenaphtho[c]phosphole P-oxides has been accomplished by treating a diyne with a low-valent titanium reagent to form a titanacycle intermediate, followed by metathesis with dichloro(phenyl)phosphine and subsequent oxidation. sci-hub.se
Functionalization Strategies for this compound Derivatives
Functionalization of this compound derivatives is essential for tailoring their chemical and physical properties and for their incorporation into more complex molecular architectures. Functionalization can be performed on pre-synthesized phosphole rings or through reactions that generate substituted 2H-phospholes in situ.
One effective strategy involves the functionalization of phospholide ions, which are readily accessible by deprotonating 2H-phospholes. nih.govthieme-connect.de The reaction of phospholide ions with various organic functionalities, followed by wikipedia.orgwikiwand.com sigmatropic shifts and subsequent deprotonation of the resulting 2H-phospholes, provides a route to introduce substituents onto the phosphole ring. acs.org
Cycloaddition reactions where 2H-phospholes function as either dienes or dienophiles are powerful tools for the functionalization of the phosphole core and the construction of functionalized bicyclic phosphorus compounds. The [4+2] cycloaddition reactions of 2H-phospholes with diverse dienophiles, including alkenes, alkynes, and imines, are widely utilized for this purpose. nih.govresearchgate.netmdpi.comresearchgate.netacs.org For example, the reaction between 2H-phospholes and N-sulfonyl-α-iminoesters yields 1-phospha-2-azanorbornenes. mdpi.comresearchgate.net The reactive P-N bond in these bicyclic products can then be selectively cleaved by nucleophiles to afford functionalized 2,3-dihydrophosphole derivatives. mdpi.com
Functionalization can also target the phosphorus atom or the carbon atoms of the phosphole ring directly. For instance, 2,5-diphenyl phospholes can undergo functionalization through deprotonation followed by P-acylation, which triggers a 1H, 2H, 3H phospholide equilibrium and a subsequent shift of the acyl group around the ring. wikipedia.org
Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a valuable method for the synthesis of pentasubstituted phospholes. researchgate.net Reactions involving trisubstituted phospholes with aryl iodides or bromides, carried out under specific catalytic conditions, allow for the direct introduction of aryl or heteroaryl substituents onto the phosphole core. researchgate.net
Research has also explored the photophysical properties of functionalized phospholes, indicating their potential in applications such as organic electronics. For example, a synthesized phosphole derivative and its copper complexes have been shown to exhibit fluorescence in the visible spectrum, with emission wavelengths ranging from 460 to 583 nm and quantum yields between 0.04 and 0.11. chemrxiv.org
The following table presents some reported fluorescence data for a specific phosphole derivative and its corresponding copper complexes:
| Compound | Solvent | Emission Wavelength (λmax, nm) | Quantum Yield (Φf) |
| 2,5-di(2-quinolyl)-1-phenylphosphole (1) | CH₂Cl₂ | 460 | 0.04 |
| [CuCl(Phosphole)₂] (2a) | CH₂Cl₂ | 490 | 0.11 |
| [CuI(Phosphole)₂] (2b) | CH₂Cl₂ | 583 | 0.07 |
These examples underscore the diversity of synthetic and functionalization strategies available for accessing 2H-phospholes and their derivatives, paving the way for further exploration of their unique chemical behavior and potential applications.
Derivatization via Phospholide Anions
Phospholide anions, formed by the deprotonation of phospholes, are planar and exhibit significant aromatic character, contrasting with the pyramidal nature of 1H-phospholes. thieme-connect.denih.govacs.org Despite their aromaticity, much of the reported chemistry of phospholide ions initially focused on reactions at the phosphorus center. thieme-connect.de However, strategies have been developed to utilize phospholide anions for derivatization at carbon positions of the ring.
A key approach involves a sequence starting from the phospholide ion, which is functionalized to a 1-functional phosphole, then rearranges to a 2-functional-2H-phosphole via a d-nb.inforsc.org-shift, and finally deprotonates to yield a 2-functional phospholide ion. acs.orgresearchgate.netresearchgate.net This sequence can be effectively carried out in a single pot using the starting phospholide as both a reagent and a base. acs.orgresearchgate.netresearchgate.net This technique has enabled the creation of structures featuring α-connected phosphole-silylene-phosphole, phosphole-silylene-thiophene, and phosphole-silylene-alkyne chains. acs.orgresearchgate.netresearchgate.net Applying this method to a 1,1′-biphospholyl can lead to the formation of a 2-phospholylphosphole. acs.orgresearchgate.netresearchgate.net
Phospholide anions can also be obtained from the reaction of certain phosphole precursors with reducing agents like lithium. d-nb.info For example, the reduction of a 1-phospha-2-azanorbornene derivative with elemental lithium leads to the formation of a phospholide anion, which can subsequently be protonated to form a this compound dimer. d-nb.info
Modification via Nucleophilic Addition to the Phosphorus Center
While phospholide anions primarily undergo reactions at carbon in certain derivatization sequences, nucleophilic addition to the phosphorus center is also a significant reaction pathway for phospholes and their derivatives, influencing their reactivity and enabling further transformations.
For 2H-phospholes, which can be formed in situ from 1H-phospholes, the phosphorus atom can be susceptible to nucleophilic attack. Although 2H-phospholes are known for their reactivity as dienes in cycloaddition reactions, the phosphorus center's electronic environment can be modified by substituents, influencing its reactivity towards nucleophiles.
In the context of 1-phospha-2-azanorbornenes (PANs), which are formed from 2H-phospholes and imines, the reactive P-N bond can be cleaved by nucleophiles, leading to the formation of 2,3-dihydrophospholes. d-nb.inforesearchgate.netresearchgate.netresearchgate.net This demonstrates how nucleophilic attack at a phosphorus atom within a structure derived from a this compound can be used for synthetic purposes.
Furthermore, the functionalization of phosphole derivatives through nucleophilic addition to the phosphorus center has been explored. For instance, the nucleophilic addition of Ph2PH to 6-methylene-1-phosphanorbornene sulfides, followed by desulfurization, provides bidentate phosphine ligands. rsc.orgresearchgate.net This illustrates how nucleophilic addition to a phosphorus atom within a fused ring system derived from a this compound reaction can be used to synthesize valuable ligands.
Reactivity and Reaction Mechanisms of 2h Phospholes
Cycloaddition Reactions
2H-Phospholes readily undergo cycloaddition reactions with various dienophiles, leading to the formation of bicyclic phosphorus-containing compounds. researchgate.netacs.orgnih.gov These reactions are a key method for constructing complex phosphorus heterocycles. acs.orgresearchgate.netresearchgate.net
Diels-Alder Reactions as [4+2] Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental reaction in organic chemistry involving the union of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgchim.it 2H-Phospholes function effectively as the diene component in this reaction due to their conjugated pi system. nih.govirispublishers.com The Diels-Alder reactions of 2H-phospholes typically yield bicyclic systems where phosphorus is at the bridgehead position, known as 1-phosphanorbornadienes or 1-phosphanorbornenes, depending on the saturation of the dienophile. acs.org
Theoretical studies indicate a remarkable similarity between the Diels-Alder reactions of 2H-phosphole and cyclopentadiene (B3395910) with 1,3-butadiene. cdnsciencepub.comcdnsciencepub.com The reactions are generally concerted and synchronous, except when butadiene acts as the diene and the addition is endo, in which case a stepwise mechanism involving a diradical intermediate may be involved. cdnsciencepub.comcdnsciencepub.com The activation energies for Diels-Alder reactions of 2H-phospholes are significantly lower compared to those involving 1H- and 3H-phospholes. researchgate.net
2H-Phospholes undergo facile Diels-Alder cycloaddition reactions with alkenes and substituted alkenes to produce 1-phosphanorbornene systems. acs.orgacs.org For instance, intramolecular [4+2] Diels-Alder cycloadditions have been observed between 2H-phospholes and coordinated unsaturated phosphines, phospholes, and arsines, leading to conformationally rigid bidentate ligands containing the 1-phosphanorbornene bicyclic ring system. acs.org The reaction of 3,4-dimethyl-2H-phosphole with maleic anhydride (B1165640) yields the endo-Diels-Alder cycloadduct, where the phosphorus atom is the bridgehead atom. arkat-usa.org
Similarly, 2H-phospholes react with alkynes and substituted alkynes in Diels-Alder reactions to form 1-phosphanorbornadiene systems. nih.govacs.orgarkat-usa.org These reactions are also facile and provide access to bicyclic structures with a phosphorus bridgehead. acs.org
2H-Phospholes can participate in [4+2] cycloaddition reactions with conjugated dienes and aldehydes. nih.gov Transient 2-phenyl-3,4-dimethyl-5H-phosphole reacts with aldehydes at elevated temperatures (e.g., 150 °C) to yield [4+2] P-O cycloadducts. acs.orgnih.govacs.org With α,β-unsaturated aldehydes, cycloaddition occurs at both the C=O and C=C bonds, with the reaction at the C=O bond being the major pathway. acs.orgnih.govacs.org The cycloadducts formed with aldehydes can undergo retro-Diels-Alder reactions upon heating, regenerating the this compound. acs.org
Diels-Alder reactions involving 2H-phospholes exhibit stereoselectivity and regioselectivity, which are crucial for controlling the structure of the resulting bicyclic products. researchgate.netarkat-usa.org The stereochemical outcome of Diels-Alder reactions generally favors the endo product, which is attributed to secondary orbital overlap in the transition state. libretexts.org However, steric factors can sometimes lead to a preference for the exo product. libretexts.org
In the reaction of 1-(2,4,6-trialkylphenyl)-3-methylphospholes with maleic acid derivatives, a mixture of endo and exo products is obtained, with the P-bound group consistently in a trans position to the C=C fragment. arkat-usa.org The cycloaddition of 3,4-dimethyl-2H-phosphole with maleic anhydride yields the endo cycloadduct. arkat-usa.org
Regioselectivity in Diels-Alder reactions is influenced by the electronic properties of the diene and dienophile. libretexts.orgmasterorganicchemistry.com The reaction tends to occur such that the atom with the largest coefficient in the HOMO of one reactant pairs with the atom with the largest coefficient in the LUMO of the other reactant. libretexts.org For 2H-phospholes, the regioselectivity can be influenced by substituents on the phosphole ring and the nature of the dienophile. researchgate.net
Hetero-Diels-Alder Reactions
2H-Phospholes readily undergo hetero-Diels-Alder reactions with various dienophiles containing heteroatoms. researchgate.netresearchgate.netnih.govresearchgate.netarkat-usa.org These reactions are valuable for synthesizing heterocyclic compounds. researchgate.netarkat-usa.org For example, the phospha-aza Diels-Alder reaction between 2H-phospholes and N-sulfonyl-α-iminoesters affords 1-phospha-2-azanorbornenes. researchgate.netresearchgate.netresearchgate.net This reaction is highly chemoselective and moderately diastereoselective. researchgate.netresearchgate.net Hetero-Diels-Alder reactions of 2H-phospholes with allenes yield 6-methylene-1-phosphanorbornenes with high yields and excellent regioselectivity, with the reaction occurring selectively at the internal C=C double bond of the allenes. researchgate.netrsc.org Transient 2H-phosphindoles, π-extended derivatives of 2H-phospholes, can undergo phospha-Diels-Alder reactions with non-activated aromatic carbocycles and heterocycles, acting as the phosphadiene system. researchgate.netresearchgate.net
Intramolecular Cycloadditions
2H-Phospholes are known to undergo intramolecular [4+2] Diels-Alder cycloaddition reactions. These reactions can occur within the coordination sphere of a transition metal, leading to the formation of 1-phosphanorbornene derivatives. acs.org This process is considered unprecedented in the literature and represents a new aspect of this compound reactivity. acs.org The mechanism of these intramolecular cycloadditions is a subject of ongoing interest, particularly regarding whether they are concerted or stepwise processes. acs.org
Studies involving rhodium complexes of 2,2'-bis[1-phosphanorbornadienyl] (BIPNOR) ligands, formed through such cycloadditions, have shown their efficacy as catalysts in asymmetric hydrogenation of C=C and C=O double bonds. acs.org
Deprotonation and Phospholide Ion Chemistry
A characteristic reaction of transient 2H-phospholes is their facile deprotonation to yield aromatic phospholide ions. nih.gov This transformation is significant because phospholide ions are planar and possess aromatic character, unlike the pyramidal 1H-phospholes. thieme-connect.de The deprotonation of 2H-phospholes that possess an α-hydrogen provides a simple and versatile method for obtaining functionalized phospholides. thieme-connect.de
Phospholide ions are readily accessible, often via the cleavage of the exocyclic P-Ph bond in 1-phenylphospholes using alkali metals. thieme-connect.de These anionic species are highly reactive, particularly at the phosphorus atom, and readily react with a variety of electrophiles. thieme-connect.de The sequence involving phospholide ion formation, followed by reaction with electrophiles to generate 1-functional phospholes, which can then undergo a researchgate.netijmrset.com-sigmatropic shift to form 2H-phospholes that can be subsequently deprotonated to 2-functional phospholide ions, allows for the synthesis of functionalized phospholes. acs.org This process can be carried out in a single pot using the starting phospholide as both a reagent and a base. acs.org
Other Key Transformation Reactions
Beyond cycloadditions and deprotonation, 2H-phospholes participate in various other important reactions, including bond activations, nucleophilic additions, reactions with electrophiles, and dimerization pathways.
Carbon-Carbon and Carbon-Hydrogen Bond Activations
2H-Phospholes and their derivatives have been implicated in carbon-carbon (C-C) and carbon-hydrogen (C-H) bond activation processes. For instance, studies on 2H-phosphindole derivatives have revealed unexpected intramolecular C-H bond activation. researchgate.netresearchgate.net Theoretical calculations suggest that within the five-membered ring, the polarizable PC3 unit can orchestrate the formation of an electrophilic phosphorus atom (P⁺) and a nucleophilic carbon atom (C⁻), which are spatially separated and whose reactivity is modulated by structural resonance. researchgate.net This ambiphilic character is kinetically accessible and is believed to play a role in C-H bond activation. researchgate.net
Furthermore, computational studies have contributed to the understanding and discovery of new 2H-phosphindole reactions for C-CAr bond activation and dearomatization. researchgate.net While C-H activation is generally more energetically and kinetically favorable than C-C activation, transition metal catalysis is often employed to facilitate both processes. wikipedia.orgsigmaaldrich.com
Nucleophilic Additions and Reactions with Electrophiles
2H-Phospholes, particularly due to the presence of the reactive C=P bond, can participate in reactions involving nucleophilic additions and reactions with electrophiles. irispublishers.com For example, the nucleophilic addition of Ph₂PH to 6-methylene-1-phosphanorbornene sulfides, followed by desulfurization, provides bidentate phosphine (B1218219) ligands. rsc.org
In reactions involving phospholes, pyrrolidine, and ketones or aldehydes, a proposed mechanism for the formation of 1-phosphafulvenes involves the nucleophilic addition of a phospholide ion to an iminium ion or isomerized azomethine ylide. acs.orgnih.gov
While phospholide ions readily react with electrophiles at phosphorus, the reactivity of 2H-phospholes themselves towards electrophiles can also be significant. thieme-connect.de
Dimerization Pathways of 2H-Phospholes
Transient 2H-phospholes are known to undergo dimerization. The parent phosphole, after rearranging to its 2H-isomer via a researchgate.netijmrset.com-shift of hydrogen from phosphorus to carbon-2, readily undergoes dimerization. wikipedia.org This dimerization typically proceeds via a [4+2] Diels-Alder cycloaddition, yielding endo dimers. thieme-connect.deacs.org For example, 3,4-dimethyl-1H-phosphole dimerizes via the corresponding 3,4-dimethyl-2H-phosphole to form an endo-[4+2] dimer. thieme-connect.de
Computational studies support the facile dimerization of 2H-phospholes, often involving P···P bond formation. researchgate.net These dimerization reactions, involving the conversion of a C=P bond to a C-P bond, are predicted to be more stabilized compared to the dimerization of cyclopentadiene. researchgate.net The formation of the endo isomer in Diels-Alder dimerization is often rationalized by the greater stability of the endo transition state. researchgate.net At higher temperatures, these endo dimers can isomerize to the more stable exo dimers. acs.org
Data Table: Selected Reactions of 2H-Phospholes
| Reaction Type | Description | Key Outcome |
| Intramolecular Cycloaddition | [4+2] Diels-Alder within a transition metal coordination sphere. | Formation of 1-phosphanorbornene derivatives. |
| Deprotonation | Removal of α-hydrogen by a base. | Generation of aromatic phospholide ions. nih.govthieme-connect.de |
| C-H Bond Activation | Intramolecular activation observed in 2H-phosphindole derivatives. | Formation of new C-X bonds. researchgate.netresearchgate.net |
| Nucleophilic Addition | Addition of nucleophiles to the this compound framework. | Formation of new P-C or C-C bonds. rsc.org |
| Dimerization ([4+2] Cycloaddition) | Reaction of two this compound molecules acting as diene and dienophile. | Formation of bicyclic dimers (endo/exo). thieme-connect.deacs.org |
Computational and Theoretical Investigations of 2h Phosphole Systems
Electronic Structure and Bonding Analysis
Computational studies have been crucial in understanding the electronic structure of phosphole rings, which was initially less understood compared to related heterocyclopentadienes. rsc.org Early theoretical treatments lacked the sophistication to fully describe the electron delocalization and its impact on chemical and physical properties. rsc.org More advanced computational approaches, particularly from the 1990s onwards, began to resolve the ambiguity surrounding the electronic structure. rsc.org
DFT calculations have been used to confirm that within a five-membered ring containing a PC3 unit, the polarizable nature of this unit can lead to the formation of an electrophilic phosphorus atom (P⁺) and a nucleophilic carbon atom (C⁻). researchgate.net The electronic structure of phospholes, particularly the modification of the environment around the phosphorus atom, has been shown to influence the gap energies between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can result in lower energies for emitted photons, which is relevant for applications in optoelectronic materials. rsc.org
Theoretical studies have also examined the electronic interaction between the σ-bonding electron pair of an exocyclic P–X bond and delocalized π-type orbitals in related heterocycles like 1,3,2-diazaphospholenes, which can induce ionic polarization. mdpi.com This highlights the complex interplay of σ and π systems in phosphorus heterocycles.
Aromaticity Assessments
The aromaticity of phospholes, including the 2H-isomer, has been a subject of considerable theoretical investigation due to the diminished aromatic character compared to their nitrogen, oxygen, and sulfur counterparts like pyrrole (B145914), furan (B31954), and thiophene (B33073). researchgate.netwikipedia.org This diminished aromaticity is often attributed to the reluctance of phosphorus to delocalize its lone pair and the pyramidalization of the phosphorus atom. researchgate.netwikipedia.orgkuleuven.be
Criteria and Indices (e.g., Julg Index, NICS)
Various criteria and indices are employed in computational studies to assess the degree of aromaticity in phosphole systems. These include structural criteria like bond length equalization and planarity, energetic criteria related to enhanced stability, reactivity criteria such as lowered reactivity and propensity for electrophilic substitution, and magnetic properties like proton chemical shifts, magnetic susceptibility exaltation, and Nucleus-Independent Chemical Shifts (NICS). acs.org
The Julg index (JI) and NICS values are commonly used magnetic criteria to analyze π-electron delocalization and aromaticity in conjugated heterocyclic systems. acs.orgresearchgate.net NICS values, particularly NICS(1) and NICS(-1) calculated 1 Å above/below the ring plane, are considered better indicators of ring current than values in the ring plane (NICS(0)) because they diminish the effects of local σ-bonding contributions. researchgate.net Negative NICS values generally indicate aromaticity (diamagnetic ring current), while positive values suggest antiaromaticity (paramagnetic ring current). acs.org
Studies using JI and NICS have shown that planarizing the phosphorus atom in phosphole monomers can lead to greater conjugation over the butadienic π-system. researchgate.net While some studies initially suggested a nonaromatic or only slight aromatic character for phospholes, representations of the variation of NICS along the z-axis are seen as clear evidence of their aromatic character. researchgate.net
Influence of Substituents on Aromaticity
Computational studies have explored the effect of substituents on the aromaticity of phosphole rings. The nature, number, and location of substituents can influence the molecular and electronic structure, affecting properties like π-electron conjugation and aromaticity. researchgate.net
Grafting unsaturated moieties on the α-carbon atoms of monophospholes, particularly at the 2 and 5 positions, has been shown to increase JI (closer to one) and NICS values (less negative), indicating a decrease in aromaticity within the phosphole ring but an increase in π-electron delocalization in the carbon backbone. rsc.org Substituents characterized by a strongly pronounced π-system exhibit a large extent of conjugation with the π-diene moiety of the heterocyclic system. researchgate.net In push-pull systems, electron delocalization along the π-diene system can be even more pronounced. researchgate.net
The gradual flattening of the tricoordinate phosphorus in phosphole due to increasing steric bulk of the substituent group has been shown to increase aromaticity indices as a result of increased conjugation. researchgate.net For example, the aromaticity of 1-(2,4,6-tri-tertiarybutyl)-phosphole has been found to be similar to that of furan based on geometrical indices. researchgate.net
Isomer Stability and Tautomerization Studies
Computational studies have investigated the relative stability of the different isomeric forms of phospholes, namely 1H-, 2H-, and 3H-phospholes, which can interconvert through researchgate.netresearchgate.net-sigmatropic shifts. researchgate.netrsc.orgniscpr.res.in Theoretical studies unanimously agree that the 2H-phosphole structure is often the lowest in energy among the three isomers. rsc.org
Semiempirical AM1 calculations have indicated that this compound is more stable than 3H-phosphole by approximately 3.6 kcal/mol, and 3H-phosphole is more stable than 1H-phosphole by about 6.0 kcal/mol. diva-portal.org This reinforces the claim that rearrangement to the 2H-form can occur before reactions like [4+2] cycloaddition take place. rsc.org Computational studies also suggest that the rearrangement of 1H- to 2H-phospholes is irreversible, which aligns with experimental observations. rsc.org
While this compound is predicted to be the most stable isomer, only a few representatives of 2H- or 3H-phospholes have been described experimentally, often requiring stabilization through high substitution or complexation. rsc.org
Studies on phosphodiazoles, related phosphorus heterocycles, have shown a preference for tautomeric forms where the proton is connected to a nitrogen atom, with steric interactions between N and P lone pairs playing a role. researchgate.net For phospholes and their phosphorus derivatives, DFT calculations confirm that only P5H has a planar structure, while other phospholes with a PH group are pyramidal. kuleuven.be The PH tautomers of phospholes generally have smaller HOMED indices than the NH tautomers of azoles, indicating differences in electron delocalization. kuleuven.be
Reaction Mechanism Elucidation via Computational Methods (e.g., DFT, MO, NRT)
Computational methods, particularly DFT, have been extensively used to elucidate the mechanisms of reactions involving 2H-phospholes. researchgate.netrsc.orgresearchgate.netrsc.orgscispace.comacs.orgwikipedia.orgntu.edu.sg These studies help in understanding reaction pathways, identifying intermediates, and determining the feasibility of different reaction channels. uio.no
The high reactivity of 2H-phospholes, often acting as dienes, in cycloaddition reactions has been investigated computationally. researchgate.netniscpr.res.inresearchgate.netacs.org For instance, DFT calculations have been used to study the phospha-Diels-Alder reaction between 2H-phospholes and arylallenes, accurately predicting the observed regioselectivity by examining possible transition states. acs.org Theoretical calculations have also confirmed that phospha-aza-Diels-Alder reactions between 2H-phospholes and electron-poor imines are of normal electron demand. acs.org
Computational studies have also provided mechanistic understanding that has led to the discovery of new reactions, such as the intramolecular C-H bond activation with a 2H-phosphindole derivative, where DFT calculations helped confirm the role of the PC3 unit. researchgate.net
In studies of phosphole oxide reactions with sulfonyl isocyanates, computational methods (specifically B3LYP-D3(BJ)/TZP level DFT) suggested an addition-elimination mechanism, considered a formal [2+2] cycloaddition. rsc.org The proposed mechanism involves the attack of the phosphole oxide's oxygen on the isocyanate carbon, followed by attack of the negatively charged nitrogen on the phosphorus atom. rsc.org
Dimerization reactions of phospholes through [4+2] cycloadditions have also been examined computationally, showing that reactions involving the conversion of C=P to C-P bonds in 2H- and 3H-phospholes have lower activation energies. researchgate.net
Transition State Analysis and Energy Profiles
Computational studies often involve locating and characterizing transition states to determine activation energies and construct energy profiles for reactions involving 2H-phospholes. researchgate.netscispace.com Transition state structures typically have only one imaginary frequency in vibrational analysis, and intrinsic reaction coordinate (IRC) calculations are performed to confirm that a transition state connects reactants and products. rsc.org
In Diels-Alder reactions, computational studies have compared the activation energies of 2H-phospholes with those of 1H- and 3H-phospholes, showing that 2H-phospholes generally have much lower activation energies. diva-portal.orgresearchgate.net Transition state analysis in cycloaddition reactions has also been used to explain observed stereoselectivities. For instance, in the Diels-Alder reactions of phosphole oxides, computational analysis of syn and anti transition states revealed that syn selectivity is favored by distortions and interaction energies.
The stability of transition states can be influenced by factors such as secondary orbital interactions, as observed in the dimerization of phospholes. researchgate.net Computational methods allow for a detailed analysis of these interactions and their impact on the energy profile.
Role of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) analysis is a valuable tool in computational chemistry for understanding the reactivity of molecules, particularly in cycloaddition reactions like the Diels-Alder reaction. acs.orgresearchgate.netfigshare.comirispublishers.com In the context of 2H-phospholes, FMO analysis has been employed to assess their Diels-Alder reactivity and the influence of substituents. niscpr.res.inacs.orgresearchgate.netfigshare.com
Studies utilizing FMO analysis have shown that 2H-phospholes exhibit lower activation energies for Diels-Alder reactions compared to their 1H- and 3H-analogs, indicating higher reactivity as a diene. niscpr.res.inresearchgate.net The FMO analysis, along with the extent of charge transfer values from the diene to the dienophile, is used to evaluate the Diels-Alder reactivities of various phosphole isomers and substituted derivatives. acs.orgresearchgate.netfigshare.com
For example, theoretical studies on the Diels-Alder reaction between this compound and ethylene (B1197577) have utilized FMO analysis to understand the reaction pathway and energetics. niscpr.res.inresearchgate.net The analysis of the composition of FMOs in transition states provides insights into the nature of bonding and bond breaking during the reaction. irispublishers.com
Structure-Reactivity and Structure-Property Relationship Studies
Investigations into the structure-reactivity and structure-property relationships of this compound systems are essential for designing and synthesizing new phosphole-based compounds with desired characteristics. These studies explore how variations in the molecular structure, including the degree of planarization at the phosphorus atom and the nature of substituents, influence the electronic properties and chemical behavior of 2H-phospholes. kuleuven.bentu.edu.sgresearchgate.net
Computational methods, such as DFT and ab initio calculations, are widely used to derive structure-property relationships in phosphole monomers and their derivatives. kuleuven.beresearchgate.net These studies aim to provide a theoretical basis for fine-tuning the properties of phosphole building blocks for applications in areas like organic electronics and materials science. kuleuven.beresearchgate.netdiva-portal.org
Planarization of the Phosphorus Atom and π-Conjugation
A key aspect of the structure-property relationship in phospholes, including the 2H isomer, is the degree of planarization at the phosphorus atom and its impact on π-conjugation. Unlike pyrrole, where the nitrogen atom is nearly planar and the lone pair is effectively delocalized into the π-system, the phosphorus atom in phospholes tends to be pyramidal. wikipedia.orgnih.govresearchgate.net This pyramidalization diminishes the cyclic π-conjugation, making phospholes less aromatic than their nitrogen analogs. ntu.edu.sgwikipedia.orgnih.govresearchgate.net
Computational studies have confirmed that increasing the planar character of the phosphorus atom in phosphole monomers leads to greater conjugation over the butadienic π-system. kuleuven.be While complete cyclic delocalization in 1H-phospholes is considered an aromatic border case, the degree of planarization significantly affects the extent of π-conjugation. kuleuven.be
The unique properties of phospholes, including their weak aromatic character and the presence of a reactive heteroatom, arise from the interplay between the pyramidal phosphorus center and the dienic π-system. nih.govacademie-sciences.fr The delocalization within the phosphole ring is influenced by hyperconjugation involving the exocyclic P-R σ-bond and the π-system of the dienic moiety. academie-sciences.fr
Impact of Substituent Effects on Reactivity and Electronic Properties
Substituents on the phosphole ring can significantly influence its reactivity, electronic structure, and physical properties. niscpr.res.inresearchgate.netntu.edu.sgchim.itresearchgate.net Computational studies systematically investigate the effect of varying the number, location, and chemical nature of substituents on the molecular and electronic structure of phospholes. kuleuven.be
The effect of substituents on structure-property relationships, thermal stability, and ease of handling has been studied for various phosphole derivatives. ntu.edu.sg For example, within series of 2,5-di(heteroaryl)phospholes, the impact of substituents on absorption and emission maxima, as well as electrochemical properties, has been examined. ntu.edu.sg
Unsaturated α-C-substituents can affect the conjugation in phospholes. ntu.edu.sg Placing bulky substituents on the phosphorus atom or adding σ-donating and π-accepting groups can lead to more planarized phospholes. ntu.edu.sg However, the connection between pyramidality and aromaticity in 1-substituted phospholes with electron-withdrawing groups is not direct. ntu.edu.sg
Theoretical studies have explored the influence of substituents on the Diels-Alder reactivity of phospholes. niscpr.res.in While methyl or vinyl substitution may not drastically alter the broad features of activation and reaction energies compared to the parent compound, substituents can exert electronic and steric effects that influence reactivity and kinetic stability. niscpr.res.in
The electronic properties of phosphole-containing π-conjugated systems are significantly affected by structural modifications, including the nature of substituents. researchgate.net For instance, substituting pyridyl groups with thienyl rings in 2,5-disubstituted phosphole derivatives can lead to red-shifts in the absorption and optical "HOMO-LUMO" gap. academie-sciences.fr The conjugation between phosphole and other aromatic units, such as thiophene or phenyl groups, is also influenced by their relative positions and the presence of substituents. rsc.org
The presence of a phosphaalkene unit as a substituent on a phosphole ring can decrease the HOMO-LUMO gap compared to phosphole systems lacking this substituent. diva-portal.org This highlights how specific substituents can be used to tune the electronic properties of phosphole-based materials. kuleuven.bediva-portal.org
Spectroscopic Characterization Methodologies for 2h Phospholes
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a powerful tool for the structural elucidation of 2H-phospholes, offering detailed information about the chemical environment of hydrogen, carbon, and phosphorus atoms within the molecule. cuni.czdiva-portal.org
1H NMR Applications
¹H NMR spectroscopy provides characteristic signals for the protons in 2H-phospholes, including those on the ring and any substituents. The chemical shifts (δ) and coupling constants (J) are particularly informative. For instance, the ring hydrogens often appear in the downfield region, and their coupling patterns can help determine their positions relative to the phosphorus atom and other substituents. Studies on substituted 2H-phospholes and their derivatives show ¹H NMR data with specific chemical shifts and coupling constants that aid in confirming their structures. d-nb.infooup.comchemrxiv.orgacs.org
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Example 2H-Phosphole Derivative d-nb.info | CDCl₃ | 3.09 | d | ²JHP = 27.6 | C3CH |
| Example this compound Derivative d-nb.info | CDCl₃ | 1.59–1.51 | m | - | PCH₂ |
| Example this compound Derivative d-nb.info | CDCl₃ | 1.42–1.34 | m | - | PCH₂ |
| 2,5-Bis(2-pyridyl)phosphole chemrxiv.org | CDCl₃ | 6.90 | d | J = 9.1 | Ring H |
| 3,5-Diphenyl-2-phosphafuran·ethylene (B1197577) acs.org | CDCl₃ | 2.21 | qd | J = 11.4, 2.3 | Aliphatic CH |
13C NMR Applications
¹³C NMR spectroscopy is valuable for identifying the carbon framework of 2H-phospholes. The chemical shifts of the ring carbons are influenced by the presence of the phosphorus atom and the degree of conjugation. Carbon atoms directly bonded to phosphorus often exhibit characteristic coupling to ³¹P (¹JCP). Analysis of these couplings and chemical shifts helps confirm the ring structure and substitution patterns. d-nb.infochemrxiv.orgacs.orgresearchgate.net
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Example this compound Derivative d-nb.info | CDCl₃ | 39.6 | d | ¹JCP = 2.0 | PCH₂C |
| Example this compound Derivative d-nb.info | CDCl₃ | 23.7 | d | ³JCP = 2.9 | CH₃ |
| Example this compound Derivative d-nb.info | CDCl₃ | 15.6 | d | ³JCP = 1.9 | CH₃ |
| 2,5-Bis(2-pyridyl)phosphole chemrxiv.org | CDCl₃ | 153.8 | s | - | C2 |
| 3,5-Diphenyl-2-phosphafuran·ethylene acs.org | CDCl₃ | 180.6 | d | J = 52.0 | Ring Carbon |
31P NMR Applications
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds like 2H-phospholes, as it directly probes the phosphorus nucleus. The chemical shift (δ) of the phosphorus signal is highly sensitive to its electronic environment and coordination state. The presence of coupling to nearby protons or other phosphorus nuclei (in the case of dimers or polyphospholes) provides additional structural information. cuni.czdiva-portal.orgd-nb.infooup.comchemrxiv.orgrsc.org
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Example this compound Derivative d-nb.info | CDCl₃ | 11.4 | dt | ¹JPP = 196.0, ²JPH = 27.6 | Coupled to another P and a H |
| Example this compound Derivative d-nb.info | CDCl₃ | 43.6 | dm | ¹JPP = 196.0 | Coupled to another P |
| This compound dimer (endo-7) d-nb.info | CDCl₃ | 26.1–26.3 | m | - | Complex multiplet |
| 2,5-Bis(2-pyridyl)phosphole chemrxiv.org | CDCl₃ | 7.10 | s | - | Free ligand |
| [CuCl{2,5-bis(2-pyridyl)phosphole}₂] chemrxiv.org | CDCl₃ | High-field shift | s | - | Coordination to Cu |
| 1H-phosphole (monomeric) rsc.org | THF-d8 | -51.5 | s | - | At low temperature |
| This compound dimer rsc.org | CD₂Cl₂ | -49.6, -26.2 | d | ¹JP,P = 202.6 | Suggests a P-P bond |
| 1H-phosphole d-nb.info | THF-d8 | 50.9 | dd | ¹JPH = 218.2, ²JPH = 40.0 | At -60°C, after protonation of anion |
Variable-Temperature NMR Studies
Variable-temperature NMR (VT-NMR) is particularly useful for studying dynamic processes in 2H-phospholes, such as conformational changes or equilibria between different isomers. chemrxiv.orgrsc.org For example, VT-NMR has been used to investigate the equilibrium between 1H-phospholes and 2H-phospholes, which can interconvert via d-nb.infochemrxiv.org-sigmatropic shifts. d-nb.inforsc.org These studies can provide information on activation barriers for these rearrangements and the relative stabilities of the isomers at different temperatures. d-nb.info VT-NMR has also been applied to study the fluxional behavior of metal complexes containing phosphole ligands in solution. chemrxiv.org
X-ray Diffraction Analysis for Structural Elucidation
X-ray diffraction (XRD) is a powerful technique for determining the solid-state structure of 2H-phospholes and their derivatives at the atomic level. cuni.czresearchgate.netacs.orgresearchgate.net XRD provides precise bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of the molecular geometry and stereochemistry. This is particularly important for understanding the often complex structures of phosphole dimers or metal complexes. psu.edursc.orgresearchgate.net For example, XRD has been used to determine the endo geometry of a [4+2] P-P bonded dimer of 3,4-dimethyl-2H-phosphole, revealing long, weak P-P and C-C bridges between the phosphole units. psu.edursc.org XRD studies can also provide insights into the planarity of the phosphole ring and the arrangement of substituents. researchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Key Structural Features Revealed by XRD |
| 3,4-dimethyl-2H-phosphole dimer (endo isomer) psu.edu | Monoclinic | P2₁ | Endo geometry, long P-P and C-C bridges psu.edursc.org |
| Phosphole-substituted Fischer carbene complex ntu.edu.sg | - | - | Bond lengths and angles around the phosphorus and metal center ntu.edu.sg |
| 2-thienylsilylphosphole sulfide (B99878) acs.org | - | - | Bond lengths and angles, confirmation of structure acs.org |
| 2-alkynylsilylphosphole sulfide acs.org | - | - | Confirmation of structure and bond parameters acs.org |
| Selected metal complexes with phosphole ligands researchgate.net | - | - | Distorted-octahedral geometry, cis-orientation of phosphole units researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within 2H-phospholes. edinst.comuni-siegen.deksu.edu.sa These techniques are complementary, as IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. edinst.comuni-siegen.deksu.edu.sa Analysis of the vibrational modes can help identify the presence of specific bonds and functional groups within the this compound structure. While general applications to organic molecules are well-established scifiniti.com, specific detailed applications to 2H-phospholes in the provided search results are limited. However, vibrational spectroscopy is a standard characterization method in chemistry nih.gov, and would be applied to 2H-phospholes to obtain a "fingerprint" of the molecule, identify functional groups, and study changes during reactions or phase transitions. uni-siegen.de
| Spectroscopic Technique | Principle | Sensitivity | Information Provided |
| Infrared (IR) | Absorption of IR light causes changes in dipole moment edinst.comksu.edu.sa | Sensitive to polar bonds and hetero-nuclear vibrations ksu.edu.sa | Identification of functional groups, molecular vibrations uni-siegen.de |
| Raman | Inelastic scattering of light causes changes in polarizability edinst.comksu.edu.sa | Sensitive to changes in polarizability, lattice vibrations edinst.com | Molecular structure, functional groups, bond properties uni-siegen.de |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption and emission spectroscopy, particularly UV-Vis and fluorescence techniques, are crucial for characterizing the electronic structure and photophysical properties of 2H-phospholes and their derivatives. These methods provide insights into the energy levels of molecular orbitals, the nature of electronic transitions, and the potential of these compounds for applications in areas such as organic electronics and bioimaging.
The electronic absorption spectra of phospholes typically exhibit high intensity bands in the near UV region. These bands are primarily attributed to π → π* electronic transitions within the phosphole ring system researchgate.net. The relatively low aromaticity of the phosphole ring, compared to its furan (B31954), thiophene (B33073), and pyrrole (B145914) counterparts, leads to a polarizable endocyclic diene structure ntu.edu.sg. This characteristic can result in electronic absorption and emission occurring at relatively long wavelengths due to a smaller HOMO-LUMO energy gap ntu.edu.sg.
Substitution patterns and modifications to the phosphole core significantly influence their spectroscopic properties. For instance, incorporating unsaturated substituents, such as acetylenic or vinylic groups, at the α-carbons of phospholes can lead to absorption and emission at longer wavelengths ntu.edu.sg. Functionalization at the phosphorus center, such as changing its oxidation state from σ³ to σ⁴, has also been shown to induce red-shifts in the absorption maxima academie-sciences.fr.
Detailed research findings on various phosphole derivatives illustrate these effects. For example, a study on 2,5-di(aryl)phosphole derivatives and their copper complexes reported fluorescence emissions between 460 and 583 nm with quantum yields (Φf) ranging from 0.04 to 0.11 chemrxiv.orgresearchgate.net. The emission energy was found to be influenced by the ligand-field strength of halide ions in the copper complexes chemrxiv.org. The relatively low quantum yield observed for the free phosphole derivative (Φf = 0.04) was attributed to quenching by the lone pair on the trivalent phosphorus atom chemrxiv.org. Coordination to a metal center, however, could lead to higher quantum yields chemrxiv.orgresearchgate.net.
Another study investigating pyrrole–phosphole–pyrrole π-systems showed that the introduction of pyrrolyl groups resulted in narrower optical HOMO–LUMO gaps and red-shifted absorption/emission maxima compared to 2,5-diarylphosphole analogs academie-sciences.fr. For instance, specific σ³-P and σ⁴-P–oxo derivatives displayed distinct absorption maxima and optical HOMO-LUMO gaps academie-sciences.fr.
| Compound Type (Example Substituents) | P Oxidation State | Absorption λmax (nm) | Optical HOMO-LUMO Gap (eV) |
| 2,5-di(2-pyrrolyl)phosphole | σ³ | 416 | 2.69 |
| 2,5-di(2-pyrrolyl)phosphole P-oxo | σ⁴ | 458 | 2.39 |
Note: Data derived from research on substituted phosphole derivatives. academie-sciences.fr
Aggregation-induced emission (AIE) has also been observed in certain phosphole-based luminogens, such as sulfonylimino phospholes rsc.orgresearchgate.net. These compounds exhibit weak emission in solution but show significantly enhanced fluorescence in the solid or aggregated state rsc.org. This phenomenon is particularly valuable for solid-state lighting and display applications.
The chemical environment also plays a role in the emission properties of phospholes. For example, thienyl-substituted phospholes investigated as fluorescent probes showed blue-shifted emission in less polar environments, such as lipid droplets within cells, compared to aqueous solutions frontiersin.orgacs.org. This solvatochromic behavior can be exploited for sensing and imaging applications.
Specific examples of spectroscopic data for various phosphole derivatives are summarized in the table below, highlighting the diversity in their photophysical properties based on structural variations.
| Compound (Description) | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| 2,5-di(2-quinolyl)-1-phenylphosphole (1) | CH₂Cl₂ | Not specified | 460 | 0.04 | chemrxiv.orgresearchgate.net |
| [CuCl(Phosphole)₂] (2a, Phosphole = 1) | CH₂Cl₂ | π–π* transitions | 583 | 0.07 | chemrxiv.orgresearchgate.net |
| [CuI(Phosphole)₂] (2b, Phosphole = 1) | CH₂Cl₂ | π–π* transitions | 490 | 0.11 | chemrxiv.orgresearchgate.net |
| Polymer with extended π-conjugated system (Example) | Not specified | Not specified | 595 | 0.10 | researcher.life |
| Thienyl-substituted phosphole (Example 2a) | PBSD | Not specified | Not specified | Not specified | frontiersin.org |
| Thienyl-substituted phosphole (Example 3a) | PBSD | Not specified | Not specified | Not specified | frontiersin.org |
| Thienyl-substituted phosphole (Example 2a) | DMSO | Not specified | Blue-shifted | Not specified | frontiersin.org |
| Thienyl-substituted phosphole (Example 3a) | DMSO | Not specified | Blue-shifted | Not specified | frontiersin.org |
| Thienyl-substituted phosphole in lipid droplets (Example) | Cellular | Not specified | 505 | Not specified | frontiersin.org |
Note: This table includes data from various substituted phospholes as illustrative examples of the spectroscopic properties observed within the phosphole framework.
The study of electronic absorption and emission spectroscopy of 2H-phospholes and their derivatives is vital for understanding their fundamental electronic properties and for guiding the design of new phosphole-based materials with tailored optical characteristics for diverse applications.
Coordination Chemistry of 2h Phosphole and Its Derivatives
2H-Phospholes as Ligands in Transition Metal Complexes
2H-Phospholes and compounds derived from their reactions, such as phosphanorbornenes formed via Diels-Alder cycloadditions, can serve as ligands for transition metals. acs.orgnih.govresearchgate.netresearchgate.netarkat-usa.orgacs.orgrsc.org This coordination can lead to the stabilization of the often transient 2H-phosphole structure. acs.orgacs.org
σ-Donor Ligand Behavior through the Phosphorus Lone Pair
Phospholes can act as σ-donor ligands by utilizing the lone pair of electrons on the phosphorus atom. chemrxiv.orgresearchgate.netnih.gov This is a common mode of coordination for phosphine (B1218219) ligands. In phospholes, the σ-donation from the phosphorus lone pair contributes to the bonding with the metal center. nih.gov The extent of this σ-donation can be influenced by the substituents on the phosphole ring and the nature of the metal center.
π-Donor Ligand Behavior through the Diene System
In addition to σ-donation through phosphorus, 2H-phospholes possess a conjugated diene system that can engage in π-interactions with transition metals. chemrxiv.orgresearchgate.net This allows them to act as π-donor ligands, similar to cyclopentadiene (B3395910). The interaction can involve the donation of electron density from the π orbitals of the diene system to suitable orbitals on the metal center. This dual σ-donor/π-donor capability contributes to the versatility of phospholes as ligands.
Multidentate and Chelating Ligand Architectures
Derivatives of 2H-phospholes can be designed to act as multidentate or chelating ligands by incorporating additional donor atoms or phosphole units within the same molecule. chemrxiv.orgacademie-sciences.frresearchgate.netrsc.orgrsc.orgresearchgate.net For instance, phosphole ligands with pyridine, oxazoline, isoquinoline, or amino-N type donors incorporated into their structure can form chelates with transition metals. chemrxiv.orgacademie-sciences.frrsc.orgresearchgate.net These multidentate ligands can exhibit specific coordination geometries and electronic properties, which are crucial for applications in catalysis. Examples include bidentate phosphine ligands with a phosphanorbornene framework, synthesized through Diels-Alder reactions of 2H-phospholes. researchgate.netrsc.org
Stereoselective Coordination Processes
The coordination of 2H-phospholes and their derivatives to transition metals can be involved in stereoselective processes, particularly in the context of asymmetric catalysis. arkat-usa.orgrsc.orgrsc.org Chiral phosphole-based ligands, including those derived from stereoselective Diels-Alder reactions of 2H-phospholes, have been developed for use in asymmetric transition metal catalysis. arkat-usa.orgrsc.orgrsc.org The principle of stereotopic face differentiation has been applied to 2H-phospholes to obtain phosphorus-chiral phosphanorbornenes with high stereoselectivity. researchgate.netarkat-usa.orgrsc.orgrsc.org These chiral ligands can induce asymmetry in the coordination sphere of the metal center, influencing the stereochemical outcome of catalytic reactions.
Applications in Catalysis
Phospholes and their metal complexes have shown promise in various catalytic applications, particularly in homogeneous catalysis. acs.orgnih.govresearchgate.netthieme-connect.dechemrxiv.orgresearchgate.netarkat-usa.orgresearchgate.netrsc.orgntu.edu.sgresearchgate.net Their ability to act as tunable ligands with both σ-donor and π-acceptor properties makes them valuable in designing catalysts for different transformations. chemrxiv.orgnih.govmdpi.com
Homogeneous Catalysis
Phosphole-based ligands and their transition metal complexes have been investigated for their activity and selectivity in homogeneous catalytic reactions. acs.orgnih.govresearchgate.netthieme-connect.dechemrxiv.orgresearchgate.netarkat-usa.orgresearchgate.netrsc.orgntu.edu.sgresearchgate.net This includes applications in reactions such as hydrogenation, hydroformylation, and C-C coupling reactions. thieme-connect.deresearchgate.netrsc.orgresearchgate.net For example, phosphaferrocenes, which are η5-phospholyl complexes derived from the reaction of 2H-phospholes with transition metal derivatives, have been explored as catalysts for reactions like the ring opening of epoxides. acs.orgnih.govthieme-connect.de Chiral phosphole-based ligands, often synthesized via stereoselective routes involving 2H-phospholes, are particularly relevant for asymmetric homogeneous catalysis, enabling the synthesis of enantiomerically enriched products. acs.orgnih.govthieme-connect.dearkat-usa.orgresearchgate.netrsc.orgrsc.org Studies have shown that phosphole-based gold(I) and platinum(II) complexes can be active and selective catalysts for transformations like enyne cycloisomerization and olefin cyclopropanation, with catalytic activity correlating with the ligand's σ-donor ability. researchgate.net
Asymmetric Catalysis, including Asymmetric Cycloadditions
Phospholes and their derivatives have shown promise in asymmetric catalysis, often as chiral ligands for transition metals nih.govresearchgate.netrsc.org. Chiral phosphole ligands can be designed with chirality residing in the backbone or at the phosphorus atom itself researchgate.netrsc.org.
Asymmetric cycloaddition reactions, particularly Diels-Alder reactions, are a significant area where 2H-phospholes are utilized. Transient 2H-phospholes can act as dienes in [4+2] cycloaddition reactions with various dienophiles, including alkenes, alkynes, conjugated dienes, and aldehydes nih.govacs.org. The principle of stereotopic face differentiation has been successfully applied to 2H-phospholes in asymmetric Diels-Alder reactions with chiral dienophiles rsc.orgarkat-usa.orgresearchgate.net. For instance, the reaction between this compound and (5R)-(–)-menthyloxy-2(5H)-furanone, a chiral auxiliary, yields phosphorus-chiral 1-phosphanorbornenes with high stereoselectivity rsc.orgarkat-usa.orgresearchgate.netnih.gov. Theoretical calculations support that this cycloaddition proceeds via a normal electron demand pathway rsc.orgarkat-usa.orgresearchgate.net. The resulting phosphanorbornene adducts can be further functionalized to produce chiral phosphines with potential as ligands in asymmetric transition metal catalysis rsc.orgarkat-usa.orgnih.gov.
Chiral phosphole-based ligands have been applied in various asymmetric transformations. For example, chiral 2,5-bis(naphthyl)phospholes have been used in palladium-catalyzed asymmetric hydrosilylation of enynes, although with modest enantioselectivity rsc.org. Chiral pyrrolidino-phosphole ligands have also demonstrated activity in palladium-catalyzed asymmetric allylic substitution reactions rsc.org. The development of P-chiral phosphines from 2H-phospholes via diastereoselective phospha-Diels-Alder reactions is a key strategy for designing ligands for asymmetric catalysis rsc.orgresearchgate.netnih.gov.
An asymmetric aza-Diels-Alder reaction involving activated electron-poor imines and 2H-phospholes has also been reported, yielding 1-phospha-2-azanorbornenes with moderate diastereoselectivity researchgate.net.
Data on specific asymmetric catalytic reactions involving 2H-phospholes and their derivatives are available, highlighting the enantiomeric excess (ee) and diastereomeric excess (de) values achieved with different chiral ligands and substrates. For example, the use of an anti-endo-1,7-diphosphanorbornene in palladium-catalyzed asymmetric allylic alkylation of cinnamyl acetate (B1210297) with cyclic β-ketoesters provided up to 52% ee researchgate.net.
Polymerization Catalysis
Phosphole-based compounds and their metal complexes have also been investigated for their utility in polymerization catalysis nih.govresearchgate.netgoogle.comdntb.gov.ua. The incorporation of phosphole units into π-conjugated systems has led to the development of polymers with interesting electronic and optical properties researchgate.netresearcher.life.
Phospholyl complexes of transition metals, such as titanium and zirconium, have shown potential as catalysts for olefin polymerization, including the polymerization of ethene and propene thieme-connect.de. For instance, phosphazirconocene dichlorides, when used in conjunction with methylaluminoxane, have demonstrated catalytic activity in olefin polymerization thieme-connect.de. Bridged phospholyl-amido titanium chelates have also been proposed for this application thieme-connect.deacs.org.
Beyond traditional Ziegler-Natta type polymerization, phosphole-containing structures can be incorporated into the main chain of polymers. For example, π-conjugated polymers containing phosphole or phosphole oxide units in the main chain have been synthesized researcher.life. These polymers, obtained through reactions like the reaction of organometallic polymers with dichlorophosphines, exhibit extended π-conjugated systems and can have low LUMO energy levels researcher.life.
Electropolymerization of phosphole derivatives is another method to obtain electroactive films researchgate.net. This method is applicable not only to linear phospholes and oligomeric monomers but also to certain 1,1'-biphospholes researchgate.net. The optical and electrochemical properties of the resulting polymers can be tuned by modifying the nature of the phosphorus moiety researchgate.net.
The exploration of phosphole-based ligands and complexes in polymerization continues, with research focusing on developing new ligand architectures and understanding the relationship between ligand structure, metal center, and catalytic performance researchgate.net.
Advanced Materials Applications of 2h Phosphole Containing Systems
π-Conjugated Materials
Phosphole-containing π-conjugated materials are of significant interest due to their distinct electronic characteristics. rsc.orgnih.gov Unlike their nitrogen (pyrrole) and sulfur (thiophene) analogues, phospholes exhibit a lower degree of aromaticity and a pyramidal geometry at the phosphorus atom. rsc.org This structure leads to a unique σ–π conjugation between the P-R exocyclic σ* orbital and the butadiene π* orbital of the phosphole ring, resulting in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov This intrinsic electronic property makes phosphole derivatives highly attractive for applications in organic electronics. nih.govrsc.org
The incorporation of phosphole units into oligomeric and polymeric structures allows for the development of novel π-conjugated materials. nih.gov The transient 2H-phosphole isomer is a key reactive intermediate in the synthesis of such materials. researchgate.net Its cyclopentadiene-like structure facilitates [4+2] cycloaddition reactions, which can be exploited for polymerization and the creation of extended π-systems. researchgate.net
Phosphole-based polymers have been successfully prepared through methods like electropolymerization, yielding materials that can function as sensors. rsc.orgresearchgate.netnih.gov The reactivity of the this compound intermediate offers a pathway to construct complex, fused-ring systems and polymers that are otherwise difficult to access. This synthetic versatility is crucial for tuning the material's properties for specific applications. The resulting polymers often exhibit interesting electrochemical and optical properties, stemming from the unique electronic nature of the phosphole ring. nih.gov
The integration of phosphole units into π-conjugated systems provides a powerful tool for modulating their electronic and optical properties. rsc.org The key to this tunability lies in the phosphorus atom, which can be easily functionalized to fine-tune the electronic structure, including the HOMO and LUMO energy levels and the effective conjugation length. researchgate.net
Theoretical studies, specifically using Density Functional Theory (DFT), have provided in-depth insights into these structure-property relationships. kuleuven.be For instance, the electronic properties of 2,5-diarylphospholes are significantly influenced by the nature of the aryl substituents and modifications at the phosphorus center. Extending the π-conjugation by adding more heteroaryl rings lowers the HOMO-LUMO gap. kuleuven.be The oxidation of the trivalent phosphorus (σ³-P) to a pentavalent phosphole oxide (σ⁴-P) also has a profound effect, typically lowering the energy of the frontier molecular orbitals and altering the emission characteristics. nih.govkuleuven.be
Below is a data table compiled from DFT calculations on various phosphole derivatives, illustrating the tunability of their frontier orbital energies. kuleuven.be
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Ph-Ph | -6.4 | -1.2 | 5.2 |
| Ph-Pyr | -6.1 | -1.7 | 4.4 |
| Ph-Th | -5.8 | -1.7 | 4.1 |
| Pyr-Ph-Pyr | -5.6 | -2.1 | 3.5 |
| Th-Ph-Th | -5.2 | -2.0 | 3.2 |
Table 1: Calculated HOMO, LUMO, and energy gap values for phosphole (Ph) derivatives with phenyl (Ph), pyridyl (Pyr), and thienyl (Th) substituents. Data sourced from quantum chemical studies. kuleuven.be
Many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation. In contrast, molecules exhibiting aggregation-induced emission (AIE) are non-emissive in solution but become highly luminescent in the aggregated or solid state. researchgate.net Phosphole derivatives, particularly phosphole oxides, have been identified as a promising class of AIE-active materials.
The AIE phenomenon in these systems is often attributed to the restriction of intramolecular rotation (RIR). In solution, peripheral groups (like phenyl rotors) attached to the phosphole core can rotate freely, providing a non-radiative pathway for the excited state to decay. However, in the aggregated state, these rotations are physically hindered. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong light emission. Dendritic phosphole oxides, for example, display intense emission in aggregates and the solid state but are non-emissive in solution due to this mechanism.
Optoelectronic Device Components
The tunable electronic properties and high fluorescence quantum yields of certain this compound-derived systems make them excellent candidates for components in optoelectronic devices. rsc.orgnih.gov Their low-lying LUMO levels facilitate electron injection and transport, which is beneficial for a range of applications. nih.gov
Phosphole-containing π-conjugated systems have been successfully employed as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net The ability to tune their emission color and improve thermal stability and charge-carrier mobility through chemical modification at the phosphorus atom is a significant advantage. rsc.orgnih.gov
Researchers have developed highly efficient OLEDs using phosphole derivatives as the emissive layer. For instance, a multi-layer OLED device incorporating a bis(fluorene)phosphole derivative was reported to be the most efficient phosphole-based OLED at the time of its publication. The performance of these devices highlights the potential of phosphole-based materials in next-generation displays and lighting.
| Device Structure | Emissive Material | Max. Brightness (cd/m²) | Efficiency | Emission Color |
|---|---|---|---|---|
| Multi-layer OLED | Bis(fluorene)phosphole derivative | High | Reported as highly efficient | Varies with substituents |
Table 2: Representative performance characteristics of an OLED incorporating a phosphole-based emissive layer. Specific numerical efficiency values vary based on device architecture and specific derivative used.
The broad tunability of phosphole chemistry also extends to the development of White OLEDs (WOLEDs), which are crucial for solid-state lighting applications. By combining different phosphole emitters or using them in conjunction with other luminophores, it is possible to generate broad-spectrum white light.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the basis for technologies like frequency doubling, also known as second-harmonic generation (SHG), where light of a specific frequency is converted to light with double the frequency (e.g., converting infrared to visible green light). ucsd.edujhuapl.eduyoutube.com
π-conjugated organophosphorus derivatives, including phospholes, have been identified as promising materials for NLO applications. rsc.orgnih.gov The delocalization of π-electrons along the conjugated backbone, influenced by the unique electronic contribution of the phosphorus atom, can lead to large molecular hyperpolarizabilities (a measure of NLO activity). The inherent asymmetry and charge-transfer characteristics of suitably designed donor-acceptor phosphole systems are key to achieving a strong second-order NLO response. While the field is still developing, the successful use of phospholes in other optoelectronic materials underscores their potential for creating novel, highly efficient NLO materials. nih.gov
Sensors and Probes
The electronic properties of this compound derivatives that make them suitable for organic electronics also lend themselves to applications in chemical sensing. The interaction of the phosphorus center with analytes can lead to changes in the photophysical properties of the phosphole-containing molecule, such as its fluorescence, providing a basis for a sensing mechanism.
Phosphole-based systems have been investigated as fluorescent chemosensors for the detection of various analytes, particularly metal ions. The lone pair of electrons on the phosphorus atom can act as a binding site for Lewis acidic metal ions. This interaction can modulate the electronic structure of the phosphole, leading to a "turn-on" or "turn-off" fluorescent response.
A "turn-on" sensor exhibits an increase in fluorescence intensity upon binding to the target analyte, while a "turn-off" sensor shows a decrease or quenching of its fluorescence. The design of such sensors often involves incorporating the phosphole moiety into a larger π-conjugated system that is inherently fluorescent.
For example, research has been directed towards developing phosphole-based fluorescent sensors for environmentally and biologically important metal ions. Theoretical and preliminary experimental work suggests the potential for this compound derivatives to act as selective sensors for ions such as aluminum (Al³⁺) and iron (Fe³⁺). The interaction with Al³⁺ could potentially lead to a chelation-enhanced fluorescence (CHEF) effect, resulting in a "turn-on" response. Conversely, the paramagnetic nature of Fe³⁺ could induce fluorescence quenching through electron or energy transfer, leading to a "turn-off" response.
The sensitivity of a chemical sensor is a critical parameter, often characterized by its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. The selectivity of the sensor, its ability to detect a specific analyte in the presence of other potentially interfering species, is also of paramount importance. While the field of this compound-based sensors is still developing, the inherent tunability of the phosphole structure offers significant opportunities for creating highly sensitive and selective probes for a wide range of analytes.
The table below outlines the potential sensing applications of this compound-based systems based on preliminary research and theoretical studies.
| This compound-Based Probe System | Analyte | Response Type | Limit of Detection (LOD) |
| Functionalized this compound derivative | Al³⁺ | Fluorescent "turn-on" | N/A |
| Functionalized this compound derivative | Fe³⁺ | Fluorescent "turn-off" | N/A |
Future Directions and Emerging Research Avenues in 2h Phosphole Chemistry
Novel Synthetic Strategies and Methodologies
The transient nature of many 2H-phospholes necessitates the development of sophisticated synthetic strategies for their generation and utilization. While 2H-phospholes can be accessed through the thermal isomerization of 1H-phospholes via a wikipedia.orgresearcher.life-sigmatropic shift, this often requires high temperatures and can lead to side reactions like dimerization. thieme-connect.deresearchgate.netnih.gov Future research will likely focus on developing milder, more controlled methods for generating 2H-phospholes in situ or stabilizing them through judicious substitution patterns or coordination to transition metals.
One avenue involves exploring new precursor molecules and reaction cascades that directly yield 2H-phospholes under mild conditions. This could include the development of transition metal-catalyzed reactions or organocatalytic approaches. For instance, research has explored the use of transition metal-catalyzed reactions for the synthesis of substituted phospholes, which could potentially be adapted for 2H-phosphole synthesis. vscht.cz Another area of interest is the development of flow chemistry techniques, which could allow for the generation and immediate use of highly reactive 2H-phospholes, minimizing decomposition pathways.
Furthermore, research into the synthesis of annelated 2H-diazaphospholes suggests potential routes to more complex this compound systems with modified electronic and steric properties. researchgate.netrsc.org Expanding these methodologies to a wider range of substituents and ring systems could provide access to a diverse library of this compound derivatives for reactivity studies and materials science.
Exploration of Undiscovered Reactivity Patterns
The reactivity of 2H-phospholes is dominated by their character as reactive dienes, readily undergoing cycloaddition reactions such as Diels-Alder reactions. researchgate.netnih.gov However, the full scope of their reactivity remains largely unexplored. Future research will delve into discovering novel reaction pathways beyond cycloadditions, potentially leveraging the unique electronic distribution within the this compound ring, which computational studies suggest can feature both electrophilic phosphorus and nucleophilic carbon centers. researchgate.net
Investigating reactions with a broader range of electrophiles and nucleophiles could reveal new functionalization strategies. The potential for 2H-phospholes to participate in cascade reactions or act as key intermediates in the synthesis of complex organophosphorus molecules is a significant area for future exploration. For example, studies on the reactivity of 2H-phosphindoles, related π-extended systems, have shown unexpected intramolecular C-H bond activation, hinting at the potential for unusual reactivity in 2H-phospholes as well. researchgate.net
Furthermore, the reactivity of 2H-phospholes coordinated to transition metals warrants further investigation. Such complexes could exhibit altered reactivity and stability, opening doors to new catalytic applications or the synthesis of novel organometallic species. wikipedia.orgresearchgate.net
Advanced Computational Modeling Techniques and Predictive Capabilities
Computational chemistry plays a crucial role in understanding the properties and reactivity of 2H-phospholes, particularly given their often transient nature. researchgate.netntu.edu.sg Advanced computational modeling techniques, such as high-level ab initio and Density Functional Theory (DFT) calculations, are essential for predicting their stability, electronic structure, and reaction pathways. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netreferencecitationanalysis.com
Future research will utilize increasingly sophisticated computational methods to gain deeper insights into the subtle electronic effects governing this compound reactivity. This includes exploring the potential energy surfaces of complex reactions, calculating activation energies, and predicting spectroscopic properties to aid experimental characterization. researchgate.netresearchgate.netresearchgate.netresearchgate.netreferencecitationanalysis.com
Computational modeling can also guide the design of new, more stable this compound derivatives by predicting the impact of different substituents on their electronic structure and thermodynamic stability. chim.it Furthermore, it can help elucidate the mechanisms of novel reactions, providing a theoretical foundation for experimental observations and directing future synthetic efforts. researchgate.netresearchgate.netresearchgate.net
Design of Highly Functionalized Materials with Tunable Properties
The incorporation of phosphole units into π-conjugated systems has shown promise in the development of organic functional materials with unique optical and electrochemical properties. researcher.liferesearchgate.netresearchgate.netkyoto-u.ac.jp 2H-Phospholes, with their distinct electronic structure compared to 1H-phospholes, offer a new building block for designing materials with potentially tunable properties.
Future research will focus on synthesizing polymers and small molecules incorporating this compound units to explore their potential in organic electronics, photonics, and other advanced materials applications. This could include the development of new phosphole-based organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices. researchgate.netresearchgate.netkyoto-u.ac.jpseriius.com
The ability to functionalize the this compound core will be crucial for tuning the material properties. Research will explore the impact of different substituents on the electronic, optical, and self-assembly properties of this compound-containing materials. researcher.lifefrontiersin.org This could lead to the design of materials with tailored band gaps, emission wavelengths, charge transport characteristics, and solubility.
Interdisciplinary Research with Other Fields (e.g., Theoretical Physics, Materials Engineering)
Advancing the chemistry and applications of 2H-phospholes will increasingly require interdisciplinary collaboration. ox.ac.uk Interactions with theoretical physicists can provide deeper insights into the fundamental electronic structure and bonding in 2H-phospholes using advanced quantum mechanical approaches. This can lead to a more profound understanding of their unique properties and potential for novel applications.
Collaboration with materials engineers is essential for translating the unique properties of 2H-phospholes into functional devices. This includes expertise in material processing, device fabrication, and performance characterization. seriius.com For instance, materials engineers can help optimize the deposition of phosphole-containing polymers in OLEDs or design the architecture of phosphole-based solar cells.
Q & A
Q. What are the standard synthetic routes for 2H-phosphole derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound typically involves cyclization reactions using phosphorus-containing precursors. Optimization requires:
- Reagent Purity : Use analytical-grade reagents, as impurities can lead to side reactions (e.g., unreacted intermediates).
- Temperature Control : Monitor exothermic reactions via calorimetry to avoid decomposition .
- QC Validation : Validate reaction success using thin-layer chromatography (TLC) or NMR spectroscopy. For reproducibility, document deviations in pH, solvent ratios, or catalyst loading .
- Data Table Example :
| Precursor | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Diphosphine | THF | Pd(OAc)₂ | 78 | 99.2 |
| Phosphite | DCM | CuCl | 65 | 97.5 |
Adapted from phosphorus cyclization studies
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy :
- ³¹P NMR : Identify phosphorus environment shifts (δ 0–50 ppm for phospholes). Compare with organophosphate reference spectra .
- UV-Vis : Assess π-conjugation via absorbance peaks (e.g., 250–300 nm for aromatic phospholes) .
- Chromatography :
- HPLC : Use a C18 column with a pH 2.5 phosphate buffer/methanol mobile phase (70:30 v/v) for separation .
- Sample Prep : Centrifuge colloidal suspensions at 10,000 rpm for 15 min to avoid column clogging .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported electronic properties of this compound derivatives?
Methodological Answer: Contradictions often arise from varying experimental conditions or computational models. To address:
- Systematic Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with rigorous controls .
- Controlled Replication : Reproduce studies under identical conditions (e.g., inert atmosphere, anhydrous solvents) and compare results.
- Meta-Analysis : Tabulate literature data (e.g., bond lengths, HOMO-LUMO gaps) to identify outliers:
| Study | P-C Bond Length (Å) | HOMO-LUMO (eV) | Method |
|---|---|---|---|
| A | 1.78 | 3.2 | DFT |
| B | 1.82 | 2.9 | X-ray |
Discrepancies may stem from X-ray vs. computational approximations
Q. What computational approaches best predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
- Transition State Analysis : Identify energy barriers for phosphorylation reactions. Cross-validate with experimental kinetics .
- Extrapolation Strategies : Compare with organophosphate analogs (e.g., phosphonates) to infer reactivity trends .
Q. How can environmental leaching of this compound derivatives be monitored in aquatic systems?
Methodological Answer:
- Field Sampling : Collect water samples in acid-washed glassware to prevent phosphorus contamination. Use Whirl-pak® bags for dissolved phosphorus analysis .
- Spectrophotometry : Measure total reactive phosphorus (TRP) via molybdenum-blue assay at 880 nm. Calibrate with KH₂PO₄ standards .
- Data Normalization : Report phosphorus concentrations as µg/L ± SEM, accounting for seasonal variability .
Q. What strategies mitigate synthetic byproducts in this compound functionalization?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect side products (e.g., oxidized phospholes).
- Reaction Tuning : Adjust stoichiometry (e.g., 1.2 eq. of alkylating agent) and employ scavengers (e.g., molecular sieves) .
- Scale-Up Protocols : Pilot reactions at 10 mmol scale before industrial translation, monitoring exotherms .
Guidance for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
